Ethanone, 2-iodo-1-(4-methoxyphenyl)- Ethanone, 2-iodo-1-(4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 80336-72-7
VCID: VC14444761
InChI: InChI=1S/C9H9IO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol

Ethanone, 2-iodo-1-(4-methoxyphenyl)-

CAS No.: 80336-72-7

Cat. No.: VC14444761

Molecular Formula: C9H9IO2

Molecular Weight: 276.07 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 2-iodo-1-(4-methoxyphenyl)- - 80336-72-7

Specification

CAS No. 80336-72-7
Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
IUPAC Name 2-iodo-1-(4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C9H9IO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
Standard InChI Key WKOMPGVMEHWAQR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)CI

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

Ethanone, 2-iodo-1-(4-methoxyphenyl)- is systematically named according to IUPAC guidelines as 1-(4-methoxyphenyl)-2-iodoethan-1-one. Its structure comprises a phenyl ring substituted with a methoxy group at the para position and an acetyl group bearing an iodine atom at the ortho position relative to the ketone. The presence of both electron-donating (methoxy) and electron-withdrawing (iodo, ketone) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .

Key identifiers:

  • CAS Registry Number: 80336-72-7

  • Molecular Formula: C9H9IO2\text{C}_9\text{H}_9\text{IO}_2

  • InChIKey: WKOMPGVMEHWAQR-UHFFFAOYSA-N

Isomeric Considerations

Structural isomers such as 1-(2-iodo-4-methoxyphenyl)ethanone (CAS 90347-63-0) and 1-(3-iodo-4-methoxyphenyl)ethanone (CAS 79324-77-9) share the same molecular formula but differ in substitution patterns. These isomers exhibit distinct physicochemical properties due to variations in steric hindrance and resonance effects .

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of 2-iodo-1-(4-methoxyphenyl)ethanone typically involves electrophilic aromatic substitution or directed ortho-metalation. A notable method, analogous to the preparation of 1-(5-fluoro-2-iodophenyl)ethanone, employs iodination of pre-functionalized acetophenone derivatives. For example:

  • Nitration and Reduction: 4-Methoxyacetophenone is nitrated, followed by reduction to introduce an amino group.

  • Diazotization and Iodination: The amino group is diazotized using sodium nitrite in acidic media, followed by treatment with potassium iodide to yield the iodo-substituted product .

Optimization Challenges

Key challenges include controlling regioselectivity to avoid para-iodination and minimizing dehalogenation side reactions. Recent advances utilize palladium-catalyzed cross-coupling to enhance selectivity, though scalability remains a concern .

Physical and Chemical Properties

Ionization Energetics

Gas-phase ionization energy studies via photoelectron spectroscopy (PE) reveal two critical values:

IE (eV)MethodReferenceComment
8.2PEDistefano et al., 1987Adiabatic ionization
8.60PEDistefano et al., 1987Vertical ionization

The 0.4 eV discrepancy between adiabatic and vertical ionization energies underscores the role of hyperconjugative interactions between the iodine atom and carbonyl group, stabilizing the cationic intermediate .

Spectroscopic and Analytical Profiling

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π\pi-system absorbs strongly in the UV region (λmax260280nm\lambda_{\text{max}} \approx 260–280 \, \text{nm}), with bathochromic shifts observed in polar solvents due to n→π\pi^* transitions of the carbonyl group .

Nuclear Magnetic Resonance (NMR)

Hypothetical 1H^1\text{H} NMR predictions (CDCl3_3):

  • Methoxy protons: Singlet at δ3.84.0ppm\delta 3.8–4.0 \, \text{ppm}

  • Aromatic protons: Doublets/doublets of doublets between δ6.87.6ppm\delta 6.8–7.6 \, \text{ppm}

  • Acetyl protons: Singlet at δ2.62.8ppm\delta 2.6–2.8 \, \text{ppm}

The iodine atom induces pronounced deshielding of adjacent protons, complicating splitting patterns .

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine substituent serves as a leaving group in Suzuki-Miyaura and Ullmann couplings, enabling the construction of biaryl structures. For instance, palladium-catalyzed coupling with aryl boronic acids yields 4-methoxybiphenyl derivatives .

Pharmaceutical Intermediates

This compound is a precursor to tyrosine kinase inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs), where the iodine atom facilitates radio-labeling for pharmacokinetic studies .

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